molecular formula C21H22FN5O B3404177 (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1207030-34-9

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B3404177
CAS No.: 1207030-34-9
M. Wt: 379.4
InChI Key: FYAOTRGUEQEXLO-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 3,4-dimethylphenyl group at the 1-position and a methanone bridge connecting to a 4-(2-fluorophenyl)piperazine moiety. The triazole and piperazine rings are pharmacologically significant, often associated with receptor binding (e.g., serotonin or dopamine receptors) and metabolic stability. The 2-fluorophenyl group enhances lipophilicity and may influence blood-brain barrier penetration, while the 3,4-dimethylphenyl substituent could modulate steric interactions with biological targets .

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-15-7-8-17(13-16(15)2)27-14-19(23-24-27)21(28)26-11-9-25(10-12-26)20-6-4-3-5-18(20)22/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAOTRGUEQEXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring fused with a piperazine moiety, which is significant for its biological interactions. The presence of the 3,4-dimethylphenyl group contributes to its lipophilicity and potential receptor binding capabilities.

Property Value
IUPAC Name This compound
Molecular Formula C19_{19}H20_{20}F1_{1}N5_{5}O
Molecular Weight 345.40 g/mol
CAS Number Not readily available

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity and disrupting biochemical pathways. This mechanism has been observed in several studies focusing on the compound's anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown promising cytotoxic effects against various cancer cell lines such as A431 and Jurkat cells. The IC50 values indicate that it may be comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its cytotoxic activity .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and piperazine groups significantly influence the biological activity of the compound:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups such as methyl enhances lipophilicity and receptor affinity.
  • Piperazine Modifications : Variations in the piperazine moiety can alter pharmacokinetic properties and selectivity towards specific receptors.

Case Studies

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Piperazine Substituent Triazole Substituent MW (g/mol) Predicted logP
Target Compound 1,2,3-Triazole 2-Fluorophenyl 3,4-Dimethylphenyl ~407 3.5
2-(4-(2,4-Difluorophenyl)-5-(PhSO₂)phenyl)-... 1,2,4-Triazole N/A 2,4-Difluorophenyl ~500 4.2
(3-{[4-(2,3-DMP)piperazinyl]SO₂}-1-ethyl-... Pyrazole 2,3-Dimethylphenyl N/A ~528 4.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

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